2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C10H7F2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a pyrazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride typically involves the reaction of 2,6-difluorobenzoic acid with 1H-pyrazole-3-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different functional groups.
Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene: Another compound with similar fluorinated benzene rings.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and pyrazole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C10H8ClF2N3O |
---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C10H7F2N3O.ClH/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8;/h1-5H,(H2,13,14,15,16);1H |
InChI Key |
VICPCPYMAJJTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.